molecular formula C26H19BrN2O2 B334698 5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B334698
M. Wt: 471.3 g/mol
InChI Key: RTAYGKPYEASJFQ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a bromine atom, a naphthamide group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a naphthamide derivative followed by coupling with a benzoxazole derivative under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzoxazole moiety can interact with nucleic acids, while the naphthamide group may facilitate cell membrane penetration .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylbenzoic acid methyl ester
  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-3-(1-methylpyrrolidin-2-yl)methyl-1H-indole

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its combination of a brominated naphthamide and a benzoxazole moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H19BrN2O2

Molecular Weight

471.3 g/mol

IUPAC Name

5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H19BrN2O2/c1-15-9-12-24-23(13-15)29-26(31-24)17-11-10-16(2)22(14-17)28-25(30)20-7-3-6-19-18(20)5-4-8-21(19)27/h3-14H,1-2H3,(H,28,30)

InChI Key

RTAYGKPYEASJFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

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